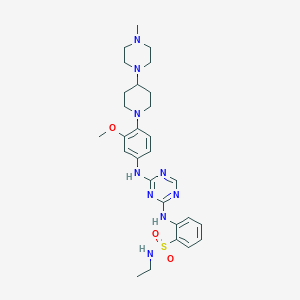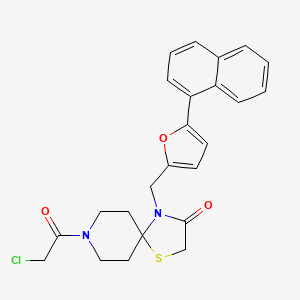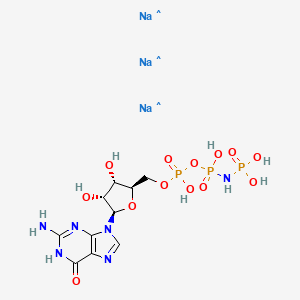
Guanylyl Imidodiphosphate (trisodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanylyl Imidodiphosphate (trisodium) is a nonhydrolyzable analog of guanosine triphosphate. It is known for its ability to bind to and irreversibly activate G proteins in the presence of magnesium ions. This compound is a potent stimulator of adenylate cyclase and is widely used in studies of protein synthesis, particularly in the context of guanosine triphosphate binding, hydrolysis, and release processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Guanylyl Imidodiphosphate (trisodium) is synthetically prepared by modifying guanosine triphosphate. The modification involves replacing an oxygen atom in the triphosphate moiety with an amine group, creating a non-hydrolyzable linkage. This synthetic route ensures the compound’s stability and effectiveness in various biochemical applications .
Industrial Production Methods: Industrial production of Guanylyl Imidodiphosphate (trisodium) typically involves large-scale chemical synthesis under controlled conditions. The process includes the preparation of stock solutions in buffers with a pH range of 7.0-8.5 to maintain stability. The compound is stored at low temperatures to prevent hydrolysis and degradation .
Analyse Des Réactions Chimiques
Types of Reactions: Guanylyl Imidodiphosphate (trisodium) primarily undergoes binding and activation reactions rather than traditional chemical reactions like oxidation or reduction. It binds tightly to G proteins and activates adenylate cyclase in the presence of magnesium ions .
Common Reagents and Conditions:
Reagents: Magnesium ions, buffers with pH 7.0-8.5.
Conditions: Controlled temperature, typically stored at -20°C to -80°C to prevent hydrolysis.
Major Products Formed: The major product formed from the interaction of Guanylyl Imidodiphosphate (trisodium) with G proteins is the activated G protein complex, which subsequently stimulates adenylate cyclase activity .
Applications De Recherche Scientifique
Guanylyl Imidodiphosphate (trisodium) has a wide range of applications in scientific research:
Chemistry: Used as a nonhydrolyzable analog of guanosine triphosphate in studies of nucleotide binding and hydrolysis.
Biology: Essential in protein synthesis research, particularly in the study of guanosine triphosphate binding, hydrolysis, and release processes.
Medicine: Utilized in the study of G protein-coupled receptor signaling pathways and their role in various physiological processes.
Industry: Applied in the development of biochemical assays and as a tool in drug discovery research .
Mécanisme D'action
Guanylyl Imidodiphosphate (trisodium) exerts its effects by binding to G proteins in the presence of magnesium ions. This binding is irreversible and leads to the activation of the G protein complex. The activated G protein then stimulates adenylate cyclase, which increases the production of cyclic adenosine monophosphate (cAMP). This cascade of events is crucial for various cellular signaling pathways .
Comparaison Avec Des Composés Similaires
- Guanosine 5’-[β,γ-imido]triphosphate
- Guanosine 5’-[β,γ-methylene]triphosphate
- Guanosine 5’-[β,γ-thio]triphosphate
Comparison: Guanylyl Imidodiphosphate (trisodium) is unique due to its nonhydrolyzable nature, which makes it a stable analog of guanosine triphosphate. Unlike other similar compounds, it binds irreversibly to G proteins, providing a potent and sustained activation of adenylate cyclase. This property makes it particularly valuable in studies requiring prolonged activation of G protein-coupled signaling pathways .
Propriétés
Formule moléculaire |
C10H17N6Na3O13P3 |
|---|---|
Poids moléculaire |
591.17 g/mol |
InChI |
InChI=1S/C10H17N6O13P3.3Na/c11-10-13-7-4(8(19)14-10)12-2-16(7)9-6(18)5(17)3(28-9)1-27-32(25,26)29-31(23,24)15-30(20,21)22;;;/h2-3,5-6,9,17-18H,1H2,(H,25,26)(H3,11,13,14,19)(H4,15,20,21,22,23,24);;;/t3-,5-,6-,9-;;;/m1.../s1 |
Clé InChI |
XBOGMLFGDCNTMK-CYCLDIHTSA-N |
SMILES isomérique |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N=C(NC2=O)N.[Na].[Na].[Na] |
SMILES canonique |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N=C(NC2=O)N.[Na].[Na].[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


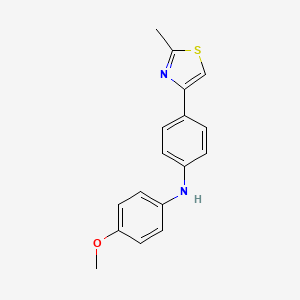

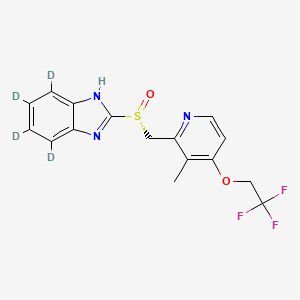


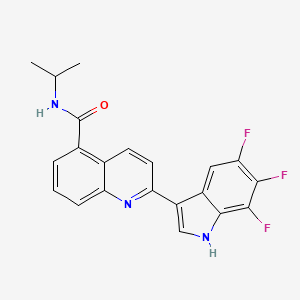
![3-(4-hydroxyphenyl)-1-[2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one](/img/structure/B12410251.png)
![1-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410257.png)
![1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12410259.png)
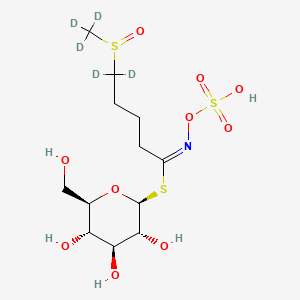
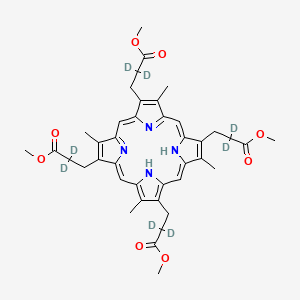
![8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-N-[4-(7-hydroxy-2-oxo-4H-1,3-benzoxazin-3-yl)phenyl]octanamide](/img/structure/B12410269.png)
